molecular formula C20H30O4 B1250218 (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

Cat. No.: B1250218
M. Wt: 334.4 g/mol
InChI Key: UQOQENZZLBSFKO-HFVATSGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid, also known as 11-oxo-15R-hydroxy-5Z,9,13E-prostatrienoic acid-cyclo[8R,12S], is a type of isoprostane. Isoprostanes are a class of compounds formed by the free radical-catalyzed peroxidation of arachidonic acid, an essential fatty acid. These compounds are considered reliable markers of oxidative stress in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid typically involves the oxidation of arachidonic acid. This process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired isoprostane. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar oxidation reactions, but with enhanced control over reaction parameters to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reactions .

Major Products Formed

The major products formed from these reactions are typically other isoprostane derivatives with modified functional groups. These derivatives can have different biological activities and applications .

Scientific Research Applications

(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid has several scientific research applications, including:

    Chemistry: Used as a marker for oxidative stress in various chemical studies.

    Biology: Helps in understanding the role of oxidative stress in biological systems.

    Medicine: Used as a biomarker for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Employed in the development of antioxidants and other therapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. It primarily acts as a marker for oxidative stress, indicating the presence of free radicals and oxidative damage in biological systems. The compound can interact with various cellular components, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid is unique due to its specific structure and the particular oxidative pathways it indicates. Its formation and presence in biological systems provide distinct information about oxidative stress and its effects, making it a valuable tool in various research fields .

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-13+/t16-,17-,18+/m1/s1

InChI Key

UQOQENZZLBSFKO-HFVATSGYSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C=CC1=O)C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O

Synonyms

9-deoxy-delta-9-PGD2
9-deoxy-delta-9-prostaglandin D2
PGJ2
prostaglandin J2

Origin of Product

United States

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